molecular formula C17H27NO2 B5567200 N-cyclododecylfuran-2-carboxamide

N-cyclododecylfuran-2-carboxamide

Cat. No.: B5567200
M. Wt: 277.4 g/mol
InChI Key: INIGWJOAUJGWEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclododecylfuran-2-carboxamide is a synthetic carboxamide derivative designed for research and development purposes. Compounds based on the furan-2-carboxamide scaffold are of significant interest in medicinal chemistry and chemical biology. Recent scientific literature has highlighted that furan-2-carboxamide derivatives can exhibit potent antibiofilm activity against challenging pathogens like Pseudomonas aeruginosa by potentially acting as quorum-sensing inhibitors, which may interfere with bacterial communication and virulence factor production without exerting growth pressure that leads to resistance . The structural motif of linking a furan ring to an amide group is a key feature in the design of such bioactive molecules, as the carbonyl group is often essential for target engagement . The cyclododecyl substituent in this particular analog introduces a large, hydrophobic group that may influence the compound's binding affinity, membrane permeability, and overall pharmacokinetic properties. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

IUPAC Name

N-cyclododecylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c19-17(16-13-10-14-20-16)18-15-11-8-6-4-2-1-3-5-7-9-12-15/h10,13-15H,1-9,11-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIGWJOAUJGWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(CCCCC1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclododecylfuran-2-carboxamide typically involves the amidation of furan-2-carboxylic acid with cyclododecylamine. The reaction can be catalyzed or non-catalyzed, depending on the desired efficiency and yield. Commonly, the reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid group .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: N-cyclododecylfuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-cyclododecylfuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclododecylfuran-2-carboxamide involves its interaction with specific molecular targets. The carboxamide moiety can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved are still under investigation, but the compound’s ability to modulate enzyme activity is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Structural and Physicochemical Differences

  • Hydrophobicity: The cyclododecyl group in this compound likely increases its hydrophobicity (estimated XlogP ~5.8) compared to N-(Adamantan-2-yl)furan-2-carboxamide (XlogP 2.6) .
  • Polarity : N-Hydroxy-furan-2-carboxamidine, with a TPSA of 80.4 Ų , is significantly more polar than the carboxamide analogs, favoring solubility in polar solvents but limiting blood-brain barrier permeability.

Q & A

Q. How can structure-activity relationship (SAR) studies guide further optimization?

  • Tactics :
  • Synthesize analogs with varied substituents on the furan ring (e.g., halogens, methoxy groups).
  • Use 3D-QSAR models (CoMFA/CoMSIA) to correlate structural features with activity .

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